(R)-2-((Tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid (R)-2-((Tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid
Brand Name: Vulcanchem
CAS No.: 156881-63-9
VCID: VC0114574
InChI: InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(10(14)15)8-6-4-5-7-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(C1CCCC1)C(=O)O
Molecular Formula: C12H21NO4
Molecular Weight: 243.3 g/mol

(R)-2-((Tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid

CAS No.: 156881-63-9

Main Products

VCID: VC0114574

Molecular Formula: C12H21NO4

Molecular Weight: 243.3 g/mol

(R)-2-((Tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid - 156881-63-9

CAS No. 156881-63-9
Product Name (R)-2-((Tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid
Molecular Formula C12H21NO4
Molecular Weight 243.3 g/mol
IUPAC Name (2R)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Standard InChI InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(10(14)15)8-6-4-5-7-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m1/s1
Standard InChIKey WBSJQVRMQOLSAT-SECBINFHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](C1CCCC1)C(=O)O
SMILES CC(C)(C)OC(=O)NC(C1CCCC1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(C1CCCC1)C(=O)O
PubChem Compound 10586314
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator